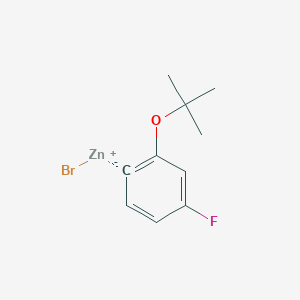
(2-t-Butoxy-4-fluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-butoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the tert-butoxy and fluorophenyl groups imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of (2-tert-butoxy-4-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-tert-butoxy-4-fluorophenyl) bromide+Zn→(2-tert-butoxy-4-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to optimize yield and purity. The product is then purified through distillation or crystallization and stored in tetrahydrofuran to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Carbonyl Compounds: For addition reactions.
Major Products Formed
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Formed in substitution reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
(2-tert-butoxy-4-fluorophenyl)zinc bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)zinc bromide involves the transfer of the (2-tert-butoxy-4-fluorophenyl) group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
- (2-tert-butoxy-2-oxo-ethyl)zinc bromide
- (2-tert-butoxy-4,5-difluorophenyl)zinc bromide
Uniqueness
(2-tert-butoxy-4-fluorophenyl)zinc bromide is unique due to the presence of both the tert-butoxy and fluorophenyl groups, which impart distinct reactivity and selectivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YAANOBXJHSDHNO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
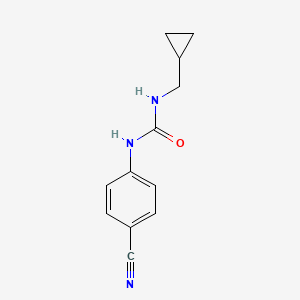
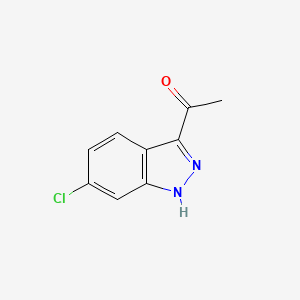

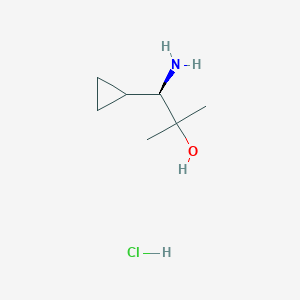



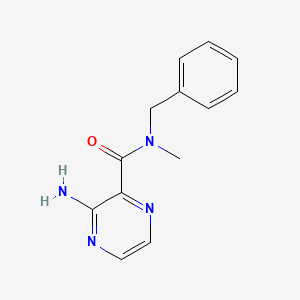
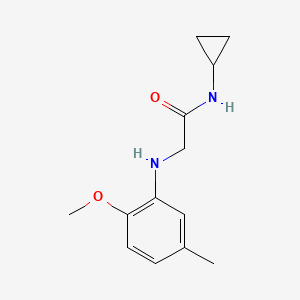
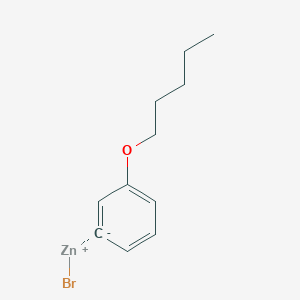
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)

